Ancistrolikokine A

描述

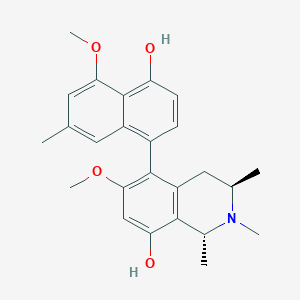

Ancistrolikokine A is a 5,8′-coupled naphthylisoquinoline alkaloid isolated from the Congolese liana Ancistrocladus likoko. It belongs to a structurally diverse class of natural products characterized by a biaryl axis linking a naphthalene moiety to a tetrahydroisoquinoline subunit. The compound exhibits a unique stereostructure with R-configuration at C-3 and M-configuration at the biaryl axis, as confirmed by spectroscopic (HRESIMS, NMR) and chiroptical (ECD) analyses . However, its primary research focus lies in anticancer activity, particularly against pancreatic and leukemia cells.

属性

CAS 编号 |

297749-36-1 |

|---|---|

分子式 |

C25H29NO4 |

分子量 |

407.5 g/mol |

IUPAC 名称 |

(1R,3R)-5-(4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl)-6-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-8-ol |

InChI |

InChI=1S/C25H29NO4/c1-13-9-17-16(7-8-19(27)25(17)21(10-13)29-5)24-18-11-14(2)26(4)15(3)23(18)20(28)12-22(24)30-6/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15-/m1/s1 |

InChI 键 |

ANPZWXGVVSLGLN-HUUCEWRRSA-N |

SMILES |

CC1CC2=C(C(N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O |

手性 SMILES |

C[C@@H]1CC2=C([C@H](N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O |

规范 SMILES |

CC1CC2=C(C(N1C)C)C(=CC(=C2C3=C4C=C(C=C(C4=C(C=C3)O)OC)C)OC)O |

同义词 |

Ancistrolikokine A |

产品来源 |

United States |

相似化合物的比较

Data Tables

Table 1. Cytotoxicity of 5,8′-Coupled Alkaloids

Table 2. Impact of O-Methylation on Bioactivity

| Compound | O-Methylation Sites | Activity vs. Parent Compound |

|---|---|---|

| Ancistrolikokine G | None | Baseline (IC50 = 0.8 µM) |

| Ancistrobreveine D | 6,8 | 5.1× less potent |

| Ancistrolikokine A2 | 6-O-demethyl, 8-OMe | 2× more potent than parent |

常见问题

Q. What spectroscopic methods are critical for determining the absolute configuration of ancistrolikokine alkaloids?

The absolute configuration of ancistrolikokine derivatives (e.g., ancistrobreveine D) is resolved using high-performance liquid chromatography with electronic circular dichroism (HPLC-ECD) on chiral phases (e.g., Lux Cellulose-1) to confirm enantiopurity. Comparative analysis of experimental ECD spectra with known enantiomers (e.g., ancistrolikokine J3) and 1H NMR data (including HMBC and NOE correlations) are essential for structural assignment. For example, ancistrobreveine D was confirmed as enantiopure via a single HPLC-ECD peak and matched NOE interactions .

Q. Which in vitro models validate the antiausterity activity of ancistrolikokine E3 against pancreatic cancer?

The PANC-1 pancreatic carcinoma cell line is a standard model for evaluating antiausterity effects. Cells are cultured in nutrient-deprived medium to mimic tumor microenvironments. Ancistrolikokine E3 demonstrates selective cytotoxicity under starvation conditions (IC₅₀ values in low micromolar range) but not in nutrient-rich media. Activity is quantified via viability assays (e.g., MTT), migration assays (scratch/wound healing), and colony formation inhibition tests .

Q. What molecular pathways are targeted by ancistrolikokine E3 to inhibit cancer cell survival?

Ancistrolikokine E3 disrupts the Akt/mTOR signaling pathway , which cancer cells exploit to survive nutrient deprivation. By inhibiting this pathway, the compound blocks autophagy—a cellular recycling mechanism—leading to apoptosis. Western blotting and immunofluorescence are used to confirm reduced phosphorylation of Akt/mTOR downstream targets .

Advanced Research Questions

Q. How can researchers address challenges in isolating ancistrolikokine alkaloids from natural sources?

Isolation requires chiral separation techniques to resolve enantiomers, as ancistrolikokines often exist in enantiopure forms. For example, Ancistrocladus likoko extracts are fractionated via column chromatography, followed by HPLC-ECD to isolate compounds like ancistrolikokine E3. Structural analogs (e.g., ancistrolikokine D) may require derivatization or salt formation for crystallization .

Q. What factors explain discrepancies in bioactivity data across studies on ancistrolikokine derivatives?

Variations in cell line specificity (e.g., CCRF-CEM leukemic vs. PANC-1 pancreatic) and assay conditions (e.g., nutrient availability, oxygen levels) significantly impact results. For instance, ancistrolikokine J2 shows collateral sensitivity in multidrug-resistant CEM/ADR5000 cells but not in parental lines, highlighting the need for standardized protocols .

Q. What in vitro assays are essential for evaluating the antimetastatic potential of ancistrolikokines?

Transwell migration assays and soft agar colony formation assays are critical. Ancistrolikokine E3 inhibits migration in a concentration-dependent manner, with IC₅₀ values validated via imaging and quantitative analysis. Metastasis suppression is further confirmed by reduced MMP-9 secretion via ELISA .

Q. How should researchers validate enantiopurity in synthetic ancistrolikokine analogs?

Combine HPLC-ECD with X-ray crystallography of single crystals. For example, ancistrobreveine D’s enantiopurity was confirmed by matching its ECD spectrum to ancistrolikokine J3’s enantiomer and observing a single chiral HPLC peak. Synthetic analogs require similar comparative validation .

Q. What statistical frameworks ensure rigor in dose-response studies of ancistrolikokines?

Follow NIH preclinical guidelines , including power analysis to determine sample size and ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Dose-response curves are analyzed using nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Replicate experiments must account for intra- and inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。